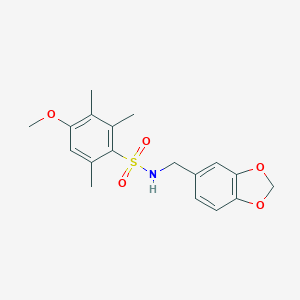![molecular formula C18H29NO4S B223408 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine, also known as BEMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonyl-containing compounds and has been found to exhibit a range of interesting properties that make it useful in various research fields.
作用機序
The mechanism of action of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to act as an allosteric modulator of ion channels. This means that it can bind to specific sites on the ion channel protein and alter its activity, leading to changes in the flow of ions across the membrane.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the specific ion channel it interacts with. For example, it has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. This compound has also been found to affect the activity of calcium channels, which play a role in muscle contraction and neurotransmitter release.
実験室実験の利点と制限
One of the main advantages of using 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is its high potency and selectivity for specific ion channels. This makes it a useful tool for studying the function of these channels in various biological systems. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
将来の方向性
There are many potential future directions for research involving 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. One area of interest is the development of new analogs of this compound that have improved potency and selectivity for specific ion channels. Another direction is the use of this compound in drug discovery, particularly for the development of new treatments for diseases such as epilepsy and chronic pain that are associated with ion channel dysfunction. Finally, this compound could be used as a tool for studying the structure and function of ion channels at the molecular level, which could lead to a better understanding of these important proteins and their role in biological systems.
合成法
The synthesis of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying biological systems. In particular, this compound has been found to be useful in the study of ion channels, which are important targets for drug discovery.
特性
分子式 |
C18H29NO4S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
4-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H29NO4S/c1-7-22-16-9-8-15(18(4,5)6)10-17(16)24(20,21)19-11-13(2)23-14(3)12-19/h8-10,13-14H,7,11-12H2,1-6H3 |
InChIキー |
UAYZWTLAOPMILM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CC(OC(C2)C)C |
正規SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CC(OC(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
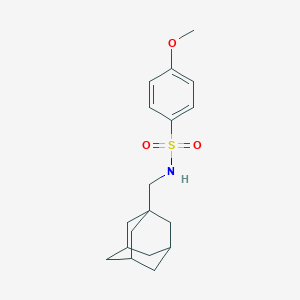

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)

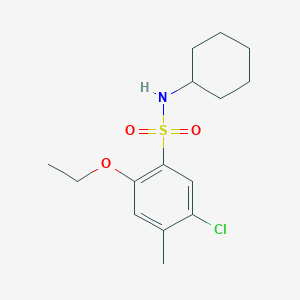
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)
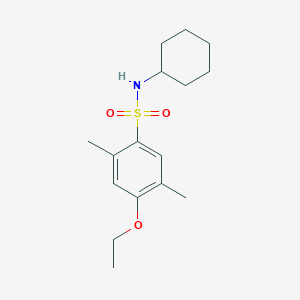
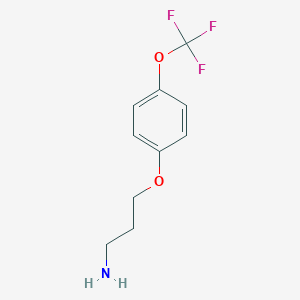

![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
